molecular formula C9H13NO6 B14346579 Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate CAS No. 90279-98-4

Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate

Cat. No.: B14346579
CAS No.: 90279-98-4
M. Wt: 231.20 g/mol
InChI Key: ACBHSHCOGRQLCZ-UHFFFAOYSA-N
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Description

Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate is a chemical compound with the molecular formula C10H15NO6. It is known for its unique structure, which includes both carbamoyl and hydroxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from diethyl malonate, reacts with an alkyl halide in an S_N2 reaction to form the desired product . The reaction typically requires a base such as sodium ethoxide in ethanol to generate the enolate ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diethyl 2-carbamoyl-3-oxobut-2-enedioate.

    Reduction: Formation of diethyl 2-amino-3-hydroxybut-2-enedioate.

    Substitution: Formation of various substituted carbamoyl derivatives.

Scientific Research Applications

Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-carbamoyl-3-hydroxybut-2-enedioate involves its interaction with specific molecular targets. The hydroxy and carbamoyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of diethyl 2-carbamoyl-3-hydroxybut-2-enedioate.

    Diethyl oxalate: Shares similar ester functional groups but lacks the carbamoyl and hydroxy groups.

    Diethyl 2-hydroxybut-2-enedioate: Similar structure but without the carbamoyl group.

Uniqueness

This compound is unique due to the presence of both carbamoyl and hydroxy functional groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

90279-98-4

Molecular Formula

C9H13NO6

Molecular Weight

231.20 g/mol

IUPAC Name

diethyl 2-carbamoyl-3-hydroxybut-2-enedioate

InChI

InChI=1S/C9H13NO6/c1-3-15-8(13)5(7(10)12)6(11)9(14)16-4-2/h11H,3-4H2,1-2H3,(H2,10,12)

InChI Key

ACBHSHCOGRQLCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(=O)OCC)O)C(=O)N

Origin of Product

United States

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